(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGDKTJVGAATQS-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its molecular formula is C13H17ClN2O3, and it has a molecular weight of 284.74 g/mol. The compound features a pyrrolidine ring and a benzo[b][1,4]dioxine structure, which are significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O3 |
| Molecular Weight | 284.74 g/mol |
| CAS Number | 1353999-43-5 |
| Purity | Typically 95% |
The biological activity of this compound primarily involves its role as an inhibitor of glucosylceramide synthase (GCS). GCS is crucial in the biosynthesis of glucosylceramide, a glycosphingolipid that plays a significant role in cellular signaling and membrane dynamics.
Inhibition of Glucosylceramide Synthase
Research indicates that this compound can effectively inhibit GCS at low nanomolar concentrations. Inhibition of GCS has been associated with therapeutic effects in various conditions, particularly lysosomal storage disorders like Gaucher disease and Niemann-Pick disease. For instance, studies have shown that compounds similar to this compound can decrease glucosylceramide levels in mouse models, leading to improved motor functions and reduced CNS inflammation .
Case Studies and Research Findings
-
Efficacy in Animal Models :
- In a study involving Niemann-Pick C mice, the administration of glucosylceramide synthase inhibitors resulted in a significant reduction in brain glucosylceramide content over a three-day period. This effect was dose-dependent and highlighted the potential for this compound to influence lipid metabolism in the central nervous system .
- Impact on Motor Function :
-
Effects on Glucosylceramide Levels :
- A concentration-dependent decrease in glucosylceramide levels was observed in various tissues (kidney, liver, spleen) following treatment with glucosylceramide synthase inhibitors. This suggests that this compound may have broad implications for treating metabolic disorders related to glycosphingolipid accumulation .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known GCS inhibitors.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring attached to a dihydrobenzo[dioxine] structure, which may contribute to its biological activity. The presence of the carboxamide functional group is significant for its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique configuration may enable it to interact with various biological pathways.
Case Studies
- Neuropharmacology : Studies have indicated that compounds with similar structures can affect neurotransmitter systems. Research into (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride may reveal its efficacy in modulating neurotransmitter release or receptor activity.
- Anticancer Properties : Preliminary investigations suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines. Further studies are required to elucidate the mechanisms involved.
Drug Development
The compound's unique properties make it a candidate for drug development, particularly in creating new treatments for neurological disorders or cancer.
Research Findings
- Target Identification : Ongoing research aims to identify specific molecular targets for this compound. Understanding these interactions can guide the design of more effective derivatives.
- Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent.
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry due to its well-defined structure and properties.
Applications in Analysis
- Chromatographic Techniques : this compound can be utilized in high-performance liquid chromatography (HPLC) methods for quantifying similar compounds in biological samples.
Q & A
Q. How to design a robust protocol for assessing protein binding affinity?
- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized target proteins. Perform kinetic analysis (ka/kd) at multiple concentrations (1 nM–10 µM). Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling. Include negative controls (e.g., BSA) to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
